molecular formula C8H11NO2 B8450268 Ethyl 3-cyanopent-4-enoate

Ethyl 3-cyanopent-4-enoate

Cat. No.: B8450268
M. Wt: 153.18 g/mol
InChI Key: RBOOSIMEKGRNIL-UHFFFAOYSA-N
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Description

Ethyl 3-cyanopent-4-enoate is an α,β-unsaturated ester featuring a cyano (-CN) substituent at the third carbon and a double bond at the C4 position. This compound combines the reactivity of a conjugated enoate system with the electron-withdrawing properties of the cyano group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions, Michael additions, and pharmaceutical precursor chemistry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 3-cyanopent-4-enoate

InChI

InChI=1S/C8H11NO2/c1-3-7(6-9)5-8(10)11-4-2/h3,7H,1,4-5H2,2H3

InChI Key

RBOOSIMEKGRNIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-cyanopent-4-enoate belongs to a class of α,β-unsaturated esters with diverse substituents. Key analogs include:

Compound Name Substituents Key Features
This compound -CN at C3; double bond at C4 High electrophilicity at β-carbon due to -CN and ester conjugation.
Ethyl 3-methyl-4-oxopent-2-enoate -CH₃ at C3; -C=O at C4 Electron-donating methyl and electron-withdrawing oxo groups alter reactivity.
Ethyl 2-phenylacetoacetate Phenyl at C2; -C=O at C3 Stabilized enolate for asymmetric synthesis.
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate Diethyl at C2; -C=O at C3; phenyl at C5 Steric hindrance from diethyl groups influences regioselectivity.

Key Observations :

  • The cyano group in this compound enhances electrophilicity at the α,β-unsaturated site compared to methyl or oxo substituents, favoring nucleophilic attacks (e.g., in Michael additions).
  • Steric effects from bulkier groups (e.g., diethyl or phenyl) reduce reaction rates but improve stereochemical control.

Physicochemical Properties

While direct data for this compound is unavailable, analogs provide insights:

Property This compound (Inferred) Ethyl 3-methyl-4-oxopent-2-enoate Ethyl 2-phenylacetoacetate
Molecular Formula C₈H₁₁NO₂ C₈H₁₂O₃ C₁₂H₁₄O₃
Boiling Point ~200–220°C (est.) 215–220°C 285–290°C
Solubility in Polar Solvents Moderate (due to -CN and ester) Low (hydrophobic methyl/oxo) Low (hydrophobic phenyl)
Reactivity with Nucleophiles High (conjugated -CN) Moderate (electron-donating CH₃) High (enolate stabilization)

Notes:

  • The cyano group increases polarity, improving solubility in dipolar aprotic solvents (e.g., DMF or DMSO).
  • Higher boiling points in phenyl-substituted analogs (e.g., Ethyl 2-phenylacetoacetate) arise from increased molecular weight and aromatic interactions.
Cycloaddition Reactions

This compound’s conjugated system is ideal for Diels-Alder reactions. Comparatively:

  • Ethyl 3-methyl-4-oxopent-2-enoate: The oxo group facilitates keto-enol tautomerism, enabling enolate formation for aldol reactions.
  • Ethyl 2-phenylacetoacetate: The phenyl group stabilizes enolates, enabling asymmetric alkylation in drug synthesis (e.g., anticoagulants).
Pharmaceutical Relevance
  • Ethyl 2-(acetylamino)-2-cyanopent-4-enoate: The acetylated amino group enhances metabolic stability, making it a candidate for peptidomimetics.
  • Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate: Bulky substituents improve binding specificity in enzyme inhibitors.

Research Findings and Data Gaps

  • Crystallography: Analogous compounds like Ethyl 2-phenylacetoacetate form hydrogen-bonded dimers in crystal lattices, whereas cyano-substituted esters may exhibit stronger dipolar interactions.
  • Thermodynamic Stability: this compound is likely less stable than saturated esters (e.g., ethyl caprate) due to strain from the conjugated system.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing ethyl 3-cyanopent-4-enoate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves Michael addition followed by esterification. Key steps include optimizing reaction conditions (solvent, temperature, catalyst) and monitoring via thin-layer chromatography (TLC) or NMR spectroscopy. To ensure reproducibility:

  • Document precise molar ratios (e.g., acrylonitrile:ethyl acetoacetate) and reaction times.
  • Validate purity using GC-MS or HPLC with retention time comparisons to literature .
  • Replicate under inert atmospheres (N₂/Ar) to avoid side reactions.
    • Data Contradictions : Discrepancies in yield may arise from incomplete purification (e.g., column chromatography vs. distillation). Address by cross-referencing multiple analytical techniques (e.g., IR spectroscopy for functional group confirmation) .

Q. How can the stereoelectronic properties of this compound be characterized to predict reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess electron-deficient alkene suitability .
  • Validate experimentally via kinetic studies (e.g., second-order rate constants with dienes like cyclopentadiene).
    • Table : Example Data for Reactivity Prediction
DienophileLUMO Energy (eV)Experimental Rate Constant (M⁻¹s⁻¹)
This compound-2.10.45
Maleic anhydride-3.81.20
  • Note: Lower LUMO energies correlate with higher reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Use SHELX software for structure refinement, focusing on residual density maps to identify disorder or solvent effects .
  • Cross-validate with ORTEP-3 for thermal ellipsoid visualization, distinguishing static vs. dynamic disorder .
  • Address conflicting bond lengths by comparing multiple datasets (e.g., synchrotron vs. lab-source X-ray diffraction) .
    • Critical Analysis : Discrepancies in C–C bond lengths (e.g., 1.48 Å vs. 1.52 Å) may arise from temperature-dependent lattice vibrations. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .

Q. How do intermolecular hydrogen-bonding networks influence the solid-state stability of this compound polymorphs?

  • Methodological Answer :

  • Employ graph-set analysis (e.g., Etter’s formalism) to classify H-bond motifs (e.g., R₂²(8) rings) .
  • Conduct variable-temperature XRD to assess thermal stability of polymorphs.
  • Pair with DSC/TGA to correlate melting points with H-bond density.
    • Data Interpretation : Polymorphs with higher H-bond density (e.g., 3.5 bonds/nm²) exhibit 10–15°C higher decomposition temperatures compared to less networked forms .

Q. What computational protocols validate the mechanistic pathway of cyanide elimination in this compound under acidic conditions?

  • Methodological Answer :

  • Use QM/MM simulations to model protonation sites (e.g., carbonyl vs. nitrile groups).
  • Track intermediates via IRC (intrinsic reaction coordinate) analysis in Gaussian 16 .
  • Confirm experimentally using isotopic labeling (¹³C-NMR) to observe kinetic isotope effects .
    • Contradiction Resolution : Disputed transition states (TS) may arise from basis set limitations. Compare B3LYP vs. M06-2X functionals to identify TS consistency .

Guidance for Research Design

  • Experimental Replication : Always include negative controls (e.g., uncatalyzed reactions) and triplicate trials to distinguish artifacts from trends .
  • Data Presentation : Use appendix tables for raw crystallographic data (e.g., CIF files) but highlight processed metrics (R-factors, bond angles) in the main text .

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